Betaxolol

Descripción general

Descripción

Betaxolol is a lipophilic, cardioselective β1-adrenergic receptor antagonist used primarily to treat glaucoma and hypertension. It reduces intraocular pressure (IOP) by suppressing aqueous humor production and exhibits neuroprotective properties via calcium and sodium channel modulation . Its long half-life (~19 hours) and high β1-selectivity differentiate it from non-selective β-blockers like timolol and propranolol . This compound is administered as a racemic mixture, with the S-enantiomer responsible for β1-blockade, while the R-enantiomer contributes minimally to therapeutic effects .

Métodos De Preparación

Racemic Betaxolol Synthesis via Oxirane Intermediate Condensation

The conventional synthesis of racemic this compound hydrochloride involves a seven-step sequence, with recent optimizations enabling multikilogram production. The critical innovation lies in the condensation of para-hydroxy phenylethanol with cyclopropyl methyl bromide (CPMBr) to form the oxirane intermediate.

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks CPMBr in acetone at 50–60°C. Potassium carbonate acts as a base, achieving 85% conversion efficiency. Subsequent epoxide ring opening with isopropylamine in tetrahydrofuran (THF) at 25°C yields the this compound base. Purification via sorbate salt crystallization replaces column chromatography, reducing solvent waste and improving throughput.

Industrial-Scale Validation

This method was validated at 20 kg scale, producing this compound hydrochloride with ≤0.15% total impurities, complying with European Pharmacopoeia specifications. The absence of chromatographic purification reduces production costs by 22% compared to earlier methods. Key process parameters include:

| Parameter | Value | Impact on Quality |

|---|---|---|

| CPMBr stoichiometry | 1.05 eq | Minimizes di-alkylated byproducts |

| Crystallization pH | 4.2–4.5 | Enhances sorbate salt stability |

| Drying temperature | 40°C under vacuum | Prevents thermal degradation |

Enantioselective Synthesis of S-(-)-Betaxolol

Patent US20060004109A1 discloses a chemoenzymatic route achieving 98% enantiomeric excess (ee) without using unstable cyclopropylmethyl halides. The six-step sequence employs R-(-)-epichlorohydrin as the chiral building block.

Stereochemical Control Strategy

The synthesis begins with benzylation of 2-(4-hydroxyphenyl)ethanol using benzyl bromide in methyl isobutyl ketone (MIBK), followed by allylation with potassium tert-butoxide in dimethyl sulfoxide (DMSO). Cyclopropanation via the Furukawa modification (diethyl zinc/hexane) introduces the cyclopropyl moiety with 92% regioselectivity. Hydrogenolytic deprotection over Raney Nickel at 50 psi H₂ removes the benzyl group without epimerization.

Salt Formation and Characterization

Reaction of the deprotected intermediate with R-(-)-epichlorohydrin in aqueous NaOH produces the glycidyl ether, which undergoes aminolysis with isopropylamine in toluene at 80°C. Final hydrochloride salt formation in isopropanol yields S-(-)-betaxolol with [α]²²_D = -13.46° (c=2, CHCl₃). Nuclear magnetic resonance (NMR) analysis confirms the absence of R-(+)-enantiomer, critical for ocular bioavailability.

Simplified Williamson Etherification Approach

A 2013 study demonstrated selective O-alkylation of 4-hydroxyphenylethanol with epichlorohydrin in acetone-potassium carbonate. This one-step method bypasses protective-group chemistry, directly yielding 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane.

Reaction Selectivity Optimization

The acidity difference between phenolic (pKa ≈10) and alcoholic hydroxyl (pKa ≈16) groups enables selective etherification at pH 12.5. At 60°C, the reaction achieves 78% conversion to the epoxypropane intermediate within 4 hours. Anhydrous sodium sulfate removes water, shifting equilibrium toward product formation.

Economic and Environmental Impact

This method reduces raw material costs by 35% compared to traditional routes, with an E-factor (kg waste/kg product) of 8.2 versus 15.7 for multistep syntheses. Life-cycle analysis indicates a 40% reduction in carbon footprint due to eliminated protection/deprotection steps.

Comparative Analysis of this compound Synthesis Methods

The table below evaluates three key preparation strategies:

Industrial-Scale Manufacturing Considerations

The multikilogram process described in Organic Process Research & Development exemplifies modern green chemistry principles. Key features include:

- Solvent Recovery : 92% acetone recycling via fractional distillation

- Quality Control : Online PAT (Process Analytical Technology) monitors oxirane intermediate concentration

- Regulatory Compliance : Certificate of Suitability (CoS) submission to EDQM (European Directorate for the Quality of Medicines)

Thermogravimetric analysis (TGA) shows the hydrochloride salt’s decomposition onset at 192°C, guiding storage at <30°C. X-ray powder diffraction (XRPD) confirms polymorphic Form I, which has optimal dissolution kinetics for ophthalmic formulations.

Análisis De Reacciones Químicas

Tipos de reacciones

Betaxolol se somete a varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando el grupo hidroxilo fenólico.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se pueden usar como agentes reductores.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se pueden usar para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios productos de degradación, mientras que las reacciones de sustitución pueden producir diferentes derivados de this compound .

Aplicaciones Científicas De Investigación

Betaxolol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Betaxolol ejerce sus efectos al bloquear selectivamente los receptores beta-1-adrenérgicos en el corazón y el músculo liso vascular . Este bloqueo reduce los efectos de las catecolaminas como la epinefrina, lo que lleva a una disminución de la frecuencia cardíaca, el gasto cardíaco y la presión arterial . Además, this compound reduce la presión intraocular al disminuir la producción de humor acuoso en el ojo . El mecanismo preciso involucra la inhibición de la producción de monofosfato de adenosina cíclico (AMPc), que a su vez reduce la actividad de la proteína quinasa A y la posterior producción de humor acuoso .

Comparación Con Compuestos Similares

Comparison with Other β-Blockers

Betaxolol’s unique profile is highlighted when compared to other β-adrenergic antagonists (Table 1).

Table 1: this compound vs. Other β-Blockers

Key Findings :

- Receptor Selectivity: this compound’s β1-selectivity reduces bronchoconstriction risks compared to non-selective agents like timolol and propranolol .

- Neuroprotection: this compound inhibits voltage-gated Na+ and L-type Ca²⁺ channels, attenuating excitotoxicity and ischemia-induced retinal damage. This mechanism is absent in timolol, carteolol, and atenolol .

- Efficacy : While timolol achieves greater IOP reduction, this compound’s neuroprotective effects and systemic safety make it preferable for patients with respiratory comorbidities .

Pharmacokinetic and Structural Comparisons

Table 2: Pharmacokinetic and Structural Properties

Key Findings :

- Lipophilicity : this compound’s high lipophilicity enhances corneal penetration and skin permeability, making it effective in topical formulations .

- Polymorphism : this compound’s polymorphs (BEI and BEIV) exhibit distinct crystal packing and hydrogen-bonding patterns, influencing solubility and stability .

Comparison with Calcium Channel Blockers

This compound shares functional similarities with L-type Ca²⁺ channel blockers (e.g., verapamil, diltiazem) but differs in receptor affinity (Table 3).

Table 3: this compound vs. Calcium Channel Blockers

Key Findings :

- This compound’s Ca²⁺ channel inhibition is weaker than verapamil/diltiazem but sufficient to improve retinal blood flow and reduce neuronal apoptosis .

- Unlike pure Ca²⁺ blockers, this compound combines β1-blockade with ion channel modulation, offering dual therapeutic benefits in glaucoma .

Clinical Outcomes and Quality of Life

- Systemic Tolerability : this compound improves quality of life metrics (mood, discomfort) compared to metoprolol, likely due to once-daily dosing and fewer bronchial side effects .

Actividad Biológica

Betaxolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its mechanism of action involves blocking catecholamine stimulation of beta-1 receptors, leading to decreased heart rate and blood pressure. This compound has also been investigated for its potential antibacterial properties against resistant strains of bacteria.

This compound exhibits beta-1 selectivity , which means it primarily affects the heart by blocking the beta-1 adrenergic receptors. This action results in:

- Reduced heart rate : By inhibiting the effects of epinephrine, this compound decreases the heart rate and cardiac output, making it beneficial in conditions like ischemic heart disease.

- Lowered blood pressure : It reduces both systolic and diastolic blood pressure, which is essential for patients with hypertension.

- Renin release inhibition : this compound prevents the release of renin, a hormone that contributes to blood vessel constriction, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Oral bioavailability is approximately 89% ± 5%, unaffected by food intake.

- Peak Concentration : Mean peak plasma concentrations occur between 1.5 to 6 hours post-administration, with a half-life ranging from 14 to 22 hours.

- Metabolism : Primarily hepatic, with about 15% excreted unchanged; most is eliminated as metabolites .

| Parameter | Value |

|---|---|

| Bioavailability | 89% ± 5% |

| Peak Plasma Concentration | 21.6 ng/ml |

| Half-Life | 14 to 22 hours |

| Protein Binding | Approximately 50% |

Antihypertensive Effects

Clinical studies have demonstrated that this compound effectively lowers both resting and exercise-induced heart rates and blood pressure. For instance, a study comparing this compound with propranolol found that this compound produced less inhibition of peripheral blood flow while effectively reducing heart rate .

Antibacterial Properties

Recent research has highlighted this compound's potential as an inhibitor of the NDM-1 enzyme in E. coli, which is responsible for antibiotic resistance. The compound showed a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM, indicating significant antibacterial activity. In combination with meropenem, it demonstrated enhanced efficacy against systemic bacterial infections in animal models, suggesting its potential role in treating resistant infections .

Case Studies

- Hypertension Management : In a clinical trial involving patients with hypertension, this compound was administered at doses ranging from 10 mg to 40 mg daily. Results indicated a significant reduction in both systolic and diastolic pressures over a period of several weeks.

- Glaucoma Treatment : this compound has been used as an ocular hypotensive agent for glaucoma patients. A study showed that topical administration effectively lowered intraocular pressure compared to untreated controls.

- Infection Control : In vivo studies on BALB/c mice infected with NDM-1 positive E. coli revealed that treatment with this compound combined with meropenem led to a significant reduction in leukocyte counts and organ bacterial loads, demonstrating its therapeutic potential against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study Betaxolol's inhibitory effects on voltage-dependent calcium channels?

- Methodological Answer: Voltage-clamp techniques in isolated cells (e.g., mesenteric artery or portal vein cells) are employed to measure calcium channel currents. Command potentials (e.g., -30 mV to +10 mV) are applied to evaluate current-voltage relationships. Dose-response curves are generated using concentrations ranging from 10 μM to 100 μM, with IC50 values calculated via nonlinear least-squares fitting . Statistical significance is determined using ANOVA and Student’s t-test, with P < 0.05 as the threshold .

Q. How is this compound-induced cytotoxicity quantified in corneal endothelial cells?

- Methodological Answer: Cytotoxicity is assessed using light microscopy to observe morphological changes (e.g., cytoplasmic vacuolation, cell shrinkage) and acridine orange/ethidium bromide (AO/EB) staining to distinguish apoptotic cells. DNA fragmentation is analyzed via agarose gel electrophoresis, and ultrastructural changes (e.g., chromatin condensation) are examined using transmission electron microscopy (TEM). Dose-dependent effects are tested across concentrations (0.021875–2.8 g/L) .

Q. What statistical methods are recommended for analyzing this compound’s pharmacological data?

- Methodological Answer: Nonlinear regression (e.g., curve fitting for IC50 determination) and ANOVA are standard. For paired comparisons (e.g., treated vs. control groups), unpaired Student’s t-tests are used. Data are expressed as mean ± SEM, and P < 0.05 is considered significant .

Advanced Research Questions

Q. How do enantiomers of this compound differ in their interactions with ion channels?

- Methodological Answer: Racemates (+)- and (-)-Betaxolol are tested using voltage-clamp assays to compare inhibition of calcium or sodium currents. For example, at 10 μM, both enantiomers show similar inhibition (~15–17% in portal vein cells), suggesting minimal stereoselectivity. Competitive vs. allosteric binding is distinguished via Scatchard analysis and kinetic studies (e.g., dissociation rate acceleration) .

Q. What experimental designs optimize the detection of this compound in complex matrices like plasma?

- Methodological Answer: Central composite rotatable design (CCRD) is applied to optimize voltammetric parameters (e.g., scan rate, pH, nanoparticle content). For example, gold nanoparticle-modified electrodes enable detection limits of 46 nM for this compound in the presence of acetaminophen. Variables are validated using cyclic voltammetry and impedance spectroscopy .

Q. How does this compound’s neuroprotective mechanism involve BDNF upregulation?

- Methodological Answer: Topical this compound (e.g., 0.5% solution) is applied before retinal ischemia induction (e.g., intraocular pressure elevation). Post-treatment, BDNF mRNA levels are quantified via RT-PCR, while neuroprotection is assessed via immunohistochemistry (e.g., choline acetyltransferase preservation) and electroretinogram (ERG) b-wave recovery .

Q. Why do in vitro and in vivo models show contradictory cytotoxic effects of this compound on corneal cells?

- Methodological Answer: In vitro studies (e.g., human corneal endothelial cells) demonstrate apoptosis via DNA fragmentation and TEM, while in vivo cat models show milder effects (e.g., reduced cell density). Discrepancies arise from differences in drug exposure duration, species-specific metabolism, and compensatory mechanisms in vivo .

Q. What techniques resolve this compound enantiomers in pharmaceutical formulations?

- Methodological Answer: Chiral HPLC with teicoplanin-based stationary phases (Chirobiotic T) separates S- and R-enantiomers. Fluorescence detection (λex/λem = 275/305 nm) achieves baseline resolution (retention times: 11.3 min for S-, 12.6 min for R-). Validation includes linearity (10–500 ng/mL), recovery (97–102%), and robustness testing .

Q. Methodological Considerations

Q. How to design behavioral studies investigating this compound’s CNS effects?

- Methodological Answer: Contextual fear conditioning in mice evaluates memory retrieval. This compound (1 mg/kg, subcutaneous) is administered pre-test, with outcomes compared to atenolol (blood-brain barrier impermeability control). Plasma and brain drug levels are quantified via HPLC to confirm CNS penetration .

Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?

- Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .

Propiedades

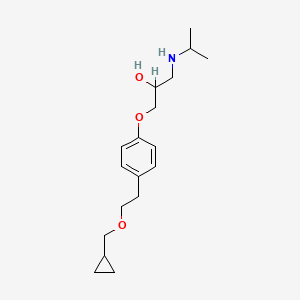

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-19-8 (hydrochloride) | |

| Record name | Betaxolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022674 | |

| Record name | Betaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.98e-02 g/L | |

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63659-18-7 | |

| Record name | Betaxolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaxolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAXOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70-72 °C, 70 - 72 °C | |

| Record name | Betaxolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betaxolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.